3-(4-Fluorophenoxy)aniline
Overview
Description
3-(4-Fluorophenoxy)aniline is an organic compound with the molecular formula C12H10FNO It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenoxy)aniline typically involves the reaction of 4-fluorophenol with 3-nitroaniline, followed by reduction of the nitro group to an amine. One common method is the Suzuki-Miyaura coupling reaction, which utilizes palladium as a catalyst to facilitate the formation of the carbon-carbon bond between the aryl halide and the boronic acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. For example, the reduction of 3-nitro-4-fluorophenoxybenzene using hydrogen gas in the presence of a palladium catalyst can yield the desired aniline derivative .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro precursor to the aniline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products: The major products formed from these reactions include substituted anilines, quinones, and various fluorinated aromatic compounds .
Scientific Research Applications
3-(4-Fluorophenoxy)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-(4-Fluorophenoxy)aniline exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors involved in various biochemical pathways .
Comparison with Similar Compounds
- 4-(3-Fluorophenoxy)aniline
- 4-(4-Fluorophenoxy)aniline
- 3-Chloro-4-fluoroaniline
Uniqueness: 3-(4-Fluorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
IUPAC Name |
3-(4-fluorophenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPRXIFAPYVVNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634590 | |
Record name | 3-(4-Fluorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203302-94-7 | |
Record name | 3-(4-Fluorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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